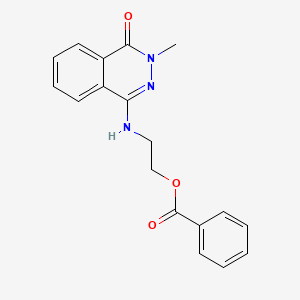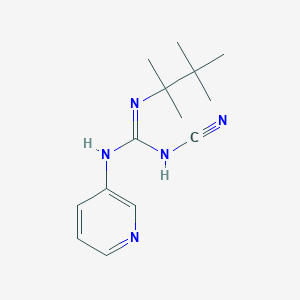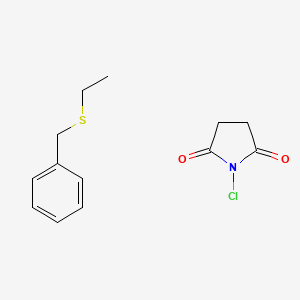![molecular formula C21H25FeN3O3-6 B14463843 N-[4-[(3-amino-3-oxopropyl)amino]-4-oxobutyl]-4-cyclopenta-2,4-dien-1-ylbutanamide;cyclopenta-1,3-diene;iron](/img/structure/B14463843.png)
N-[4-[(3-amino-3-oxopropyl)amino]-4-oxobutyl]-4-cyclopenta-2,4-dien-1-ylbutanamide;cyclopenta-1,3-diene;iron
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-[(3-amino-3-oxopropyl)amino]-4-oxobutyl]-4-cyclopenta-2,4-dien-1-ylbutanamide;cyclopenta-1,3-diene;iron is a complex organometallic compound It features a unique structure that combines an iron center with a cyclopentadienyl ligand and a butanamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[(3-amino-3-oxopropyl)amino]-4-oxobutyl]-4-cyclopenta-2,4-dien-1-ylbutanamide;cyclopenta-1,3-diene;iron typically involves the following steps:
Formation of the Cyclopentadienyl Ligand: Cyclopenta-1,3-diene is synthesized through the dimerization of acetylene in the presence of a catalyst.
Coordination to Iron: The cyclopentadienyl ligand is then coordinated to an iron center, usually through a reaction with iron pentacarbonyl or ferrocene.
Attachment of the Butanamide Moiety: The butanamide moiety is introduced through a series of condensation reactions involving the appropriate amines and carboxylic acids.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of each step, with careful control of temperature, pressure, and reactant concentrations.
Análisis De Reacciones Químicas
Types of Reactions
N-[4-[(3-amino-3-oxopropyl)amino]-4-oxobutyl]-4-cyclopenta-2,4-dien-1-ylbutanamide;cyclopenta-1,3-diene;iron undergoes various types of chemical reactions, including:
Oxidation: The iron center can be oxidized to higher oxidation states, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Ligand substitution reactions can occur, where the cyclopentadienyl ligand or the butanamide moiety is replaced by other ligands.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and oxygen.
Reduction: Sodium borohydride, lithium aluminum hydride, and hydrogen gas.
Substitution: Various ligands such as phosphines, amines, and carboxylates.
Major Products Formed
Oxidation: Formation of iron(III) complexes.
Reduction: Formation of iron(0) or iron(II) complexes.
Substitution: Formation of new organometallic complexes with different ligands.
Aplicaciones Científicas De Investigación
N-[4-[(3-amino-3-oxopropyl)amino]-4-oxobutyl]-4-cyclopenta-2,4-dien-1-ylbutanamide;cyclopenta-1,3-diene;iron has several scientific research applications:
Catalysis: Used as a catalyst in various organic reactions, including hydrogenation, polymerization, and cross-coupling reactions.
Materials Science: Employed in the synthesis of advanced materials, such as conductive polymers and nanomaterials.
Medicinal Chemistry: Investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Biological Studies: Studied for its interactions with biological molecules and potential as a bioinorganic model compound.
Mecanismo De Acción
The mechanism of action of N-[4-[(3-amino-3-oxopropyl)amino]-4-oxobutyl]-4-cyclopenta-2,4-dien-1-ylbutanamide;cyclopenta-1,3-diene;iron involves its ability to coordinate to various substrates and facilitate chemical transformations. The iron center acts as a Lewis acid, activating substrates for nucleophilic attack. The cyclopentadienyl ligand stabilizes the iron center and enhances its reactivity. Molecular targets include enzymes and other proteins, where the compound can inhibit or modulate their activity.
Comparación Con Compuestos Similares
Similar Compounds
Ferrocene: An organometallic compound with a similar cyclopentadienyl-iron structure but lacking the butanamide moiety.
Iron Pentacarbonyl: A simpler iron complex used in various catalytic applications.
Cyclopentadienyl Iron Dicarbonyl Dimer: Another iron complex with cyclopentadienyl ligands, used in catalysis and materials science.
Uniqueness
N-[4-[(3-amino-3-oxopropyl)amino]-4-oxobutyl]-4-cyclopenta-2,4-dien-1-ylbutanamide;cyclopenta-1,3-diene;iron is unique due to its combination of a cyclopentadienyl ligand and a butanamide moiety, which imparts distinct reactivity and potential applications. The presence of the butanamide moiety allows for additional interactions with biological molecules, making it a promising candidate for medicinal chemistry research.
Propiedades
Fórmula molecular |
C21H25FeN3O3-6 |
|---|---|
Peso molecular |
423.3 g/mol |
Nombre IUPAC |
N-[4-[(3-amino-3-oxopropyl)amino]-4-oxobutyl]-4-cyclopenta-2,4-dien-1-ylbutanamide;cyclopenta-1,3-diene;iron |
InChI |
InChI=1S/C16H24N3O3.C5H.Fe/c17-14(20)10-12-19-16(22)9-4-11-18-15(21)8-3-7-13-5-1-2-6-13;1-2-4-5-3-1;/h1-2,5-6H,3-4,7-12H2,(H2,17,20)(H,18,21)(H,19,22);1H;/q-1;-5; |
Clave InChI |
OJCOQXHQDMGYTK-UHFFFAOYSA-N |
SMILES canónico |
[CH-]1[C-]=[C-][C-]=[C-]1.C1=C[C-](C=C1)CCCC(=O)NCCCC(=O)NCCC(=O)N.[Fe] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


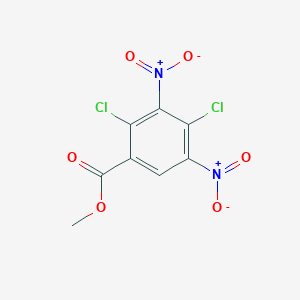

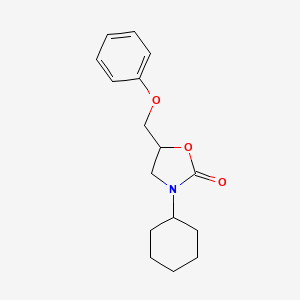
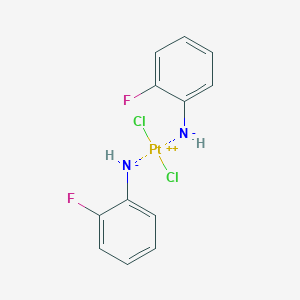

![2',4',6'-Trimethyl[1,1'-biphenyl]-4-carbonitrile](/img/structure/B14463804.png)

![Benzene-1,3-dicarboxylic acid;hexanedioic acid;2-(2-hydroxyethoxy)ethanol;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene](/img/structure/B14463807.png)
